Product packaging for Disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate(Cat. No.:CAS No. 168021-79-2)

Disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

Cat. No.: B1662491
CAS No.: 168021-79-2
M. Wt: 381.3 g/mol
InChI Key: XLZOVRYBVCMCGL-UHFFFAOYSA-L
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Description

Historical Context of Cerovive's Emergence as a Neuroprotective Agent Candidate

The emergence of Cerovive as a candidate neuroprotective agent is rooted in research into free radicals and their role in cellular damage, particularly in the context of stroke. omrf.orgpharmafile.com Discoveries made in the late 1980s at the Oklahoma Medical Research Foundation by Dr. Robert Floyd identified compounds with neuroprotective properties in rodent models of stroke. omrf.orgomrf.org These compounds appeared to protect the brain against injuries typically caused by strokes, even when administered after the ischemic event. omrf.org Cerovive is a compound closely related to one of these early discoveries, phenylbutylnitrone (PBN). wikipedia.orgomrf.org This initial promising preclinical data in animal models provided the impetus for further development of Cerovive as a potential treatment for acute ischemic stroke. omrf.orgbiospace.com The development was undertaken by the drug company AstraZeneca, which licensed the technology. wikipedia.orgomrf.org

Classification of Cerovive as a Nitrone-Based Spin Trap Compound

Cerovive is classified as a nitrone-based spin trap compound. akrivisbio.comjlgh.orgpharmafile.comqz.com Nitrones are diamagnetic compounds capable of reacting with unstable free radicals to form more stable radical adducts, often nitroxide radicals, which can then be detected and studied. researchgate.netlibretexts.orgsfrbm.org This process, known as spin trapping, allows for the interception and characterization of highly reactive radical intermediates that are otherwise difficult to observe directly. researchgate.netsfrbm.org Cerovive, specifically, is a disulfonyl derivative of the neuroprotective nitrone spin trap PBN. wikipedia.orgmedkoo.comadooq.com Its structure features a nitrone functional group, which is key to its ability to trap free radicals. evitachem.com This mechanism is thought to contribute to its potential neuroprotective effects by neutralizing oxidative stress caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are produced in large quantities following ischemic events like stroke. pharmafile.commdpi.comevitachem.com

Academic Rationale for Investigating Cerovive's Therapeutic Potential

The academic rationale for investigating Cerovive's therapeutic potential, particularly in acute ischemic stroke, stems from the understanding of the pathological cascade that occurs after the interruption of blood flow to the brain. Ischemic stroke leads to a complex series of events, including excitotoxicity and oxidative stress, which result in neuronal damage and death in the ischemic penumbra – the surrounding tissue that is dysfunctional but potentially salvageable. jlgh.orgmdpi.com Free radicals play a significant role in this damage. pharmafile.commdpi.com Given Cerovive's classification as a nitrone-based spin trap with the ability to scavenge free radicals, it was hypothesized that it could mitigate this oxidative damage and thus protect neuronal tissue. pharmafile.commdpi.comadooq.comevitachem.com

Preclinical studies, particularly in animal models of acute ischemic stroke, provided initial support for this rationale, demonstrating neuroprotective effects and functional improvements. adooq.comclinicaltrialsarena.comresearchgate.net These findings, coupled with the urgent need for effective treatments for stroke beyond thrombolysis, drove the investigation of Cerovive in clinical trials. jlgh.orgpharmafile.commdpi.comresearchgate.net The Stroke Treatment Academic Industry Roundtable (STAIR) guidelines, established to improve the translation of promising preclinical stroke therapies to clinical success, also played a role in shaping the research and trial designs for compounds like Cerovive. mdpi.comqz.comfrontiersin.orgahajournals.org The academic interest was in exploring whether a free radical trapping strategy could translate into a clinically significant reduction in disability following stroke. jlgh.orgpharmafile.com

Despite promising preclinical results and initial positive signs in the SAINT I clinical trial, which suggested a reduction in disability, the subsequent SAINT II trial did not show a significant clinical benefit. jlgh.orgpharmafile.combiospace.comclinicaltrialsarena.comspglobal.com This outcome led to the termination of AstraZeneca's development program for Cerovive for acute ischemic stroke. wikipedia.orgspglobal.com However, the research into Cerovive has contributed valuable insights into the challenges of neuroprotection in stroke and the complexities of translating preclinical findings to clinical efficacy. jlgh.orgfrontiersin.orgahajournals.orgarznalabs.com The compound has also been explored for potential therapeutic use in other conditions, such as brain tumors and hearing loss, reflecting ongoing academic interest in its properties beyond stroke. wikipedia.orgomrf.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NNa2O7S2 B1662491 Disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate CAS No. 168021-79-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOVRYBVCMCGL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NNa2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895069
Record name Disufenton sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168021-79-2
Record name Disufenton sodium [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168021792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disufenton sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Pharmacodynamics of Cerovive

Free Radical Scavenging and Antioxidant Properties

Cerovive functions as a free radical trapping agent and antioxidant. springer.comwikipedia.orgrndsystems.com This property is central to its investigated neuroprotective effects. rndsystems.comscbt.comcaymanchem.com

Direct Trapping of Reactive Oxygen and Nitrogen Species by Cerovive (NXY-059)

NXY-059 is characterized as a free radical spin-trapping agent. rndsystems.comscbt.comcaymanchem.comnih.gov Studies utilizing electron paramagnetic resonance (EPR) spectroscopy have investigated the spin trapping ability of NXY-059 for hydroxyl and methanol (B129727) radicals. These studies showed that NXY-059 was able to trap a greater number of these radicals compared to PBN and S-PBN under the tested conditions. nih.gov OKN-007 has been shown to decrease free radical levels in preclinical models. nih.gov

Inhibition of Free Radical-Mediated Peroxidation

NXY-059 has been examined for its ability to inhibit free radical-mediated aerobic peroxidation. In 1H-NMR-based assays, NXY-059 was found to be less potent in inhibiting this process compared to other nitrone derivatives like STAZN. ahajournals.orgahajournals.orgresearchgate.net

Comparative Analysis of Spin Trapping Potency with Other Nitrone Derivatives (e.g., PBN, STAZN)

Comparative studies have assessed the spin trapping potency of NXY-059 against other nitrone derivatives such as PBN and STAZN. In 1H-NMR-based assays evaluating the potency of chain-breaking antioxidants, NXY-059 and PBN were approximately 300-fold less potent in inhibiting free radical-mediated aerobic peroxidation of cumene (B47948) than STAZN. ahajournals.orgahajournals.orgresearchgate.net This suggests that while NXY-059 possesses spin trapping capabilities, its potency in inhibiting free radical-mediated peroxidation may be lower than some other advanced nitrone compounds like STAZN. ahajournals.orgahajournals.orgresearchgate.netmolaid.com Cyclic voltammetry studies have indicated that PBN, its derivative S-PBN, and by inference, NXY-059, have higher oxidation potentials compared to biological antioxidants like vitamin E, glutathione, and beta-carotene. ahajournals.orgahajournals.org

Modulation of Cellular Signaling Pathways

Beyond its antioxidant properties, Cerovive, particularly under the designation OKN-007, has been shown to modulate specific cellular signaling pathways, which contributes to its potential therapeutic effects, especially in the context of cancer. medkoo.complos.orgnih.govresearchgate.netnih.gov

Inhibition of Sulfatase 2 (SULF2) Activity by Disufenton (B1238718) Sodium (OKN-007)

Disufenton Sodium (OKN-007) has been identified as an inhibitor of sulfatase 2 (SULF2) activity. nih.govmedkoo.commycancergenome.orgspringer.comnih.govresearchgate.netnih.govacrabstracts.org SULF2 is an extracellular enzyme that removes 6-O-sulfate groups from heparan sulfate (B86663) proteoglycans (HSPGs), which can influence the availability of growth factors and signaling molecules in the extracellular matrix. researchgate.netresearchgate.net Inhibition of SULF2 by OKN-007 is considered an important mechanism underlying its antitumor effects. nih.govresearchgate.netnih.gov Studies have shown that the antitumor activity of OKN-007 is more pronounced in cells that express SULF2. researchgate.netnih.gov

Suppression of Oncogenic Signaling Cascades (e.g., TGFB1/SMAD2, Hedgehog/GLI1)

OKN-007 has been shown to suppress several oncogenic signaling cascades. Research indicates that OKN-007 can inhibit the TGFB1/SMAD2 and Hedgehog/GLI1 signaling pathways. medkoo.complos.orgnih.govresearchgate.netnih.govoncotarget.com This suppression is mediated, at least in part, through its inhibition of SULF2 enzymatic activity. nih.govresearchgate.netnih.gov Studies in hepatocellular carcinoma cells have demonstrated that OKN-007 treatment represses both TGFB1/SMAD2 and Hedgehog/GLI1 signaling pathways, as measured by reporter luciferase assays and immunoblotting for key pathway components like phospho-SMAD2 and GLI1. nih.gov This inhibition of multiple oncogenic pathways contributes to the observed antitumor effects of OKN-007, including the promotion of apoptosis and inhibition of cell proliferation and migration. researchgate.netnih.gov OKN-007 has also been shown to decrease the immunoexpression of SULF2 and PDGFR-α in tumor models. plos.org

Interplay with Ischemia-Activated Kinase Pathways (e.g., MAPK, JNK, p38 MAPK)

Ischemia/reperfusion injury involves the activation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) family, which consists of extracellular signal-regulated kinases (ERK), c-Jun NH2-terminal kinases (JNK), and p38 MAPK. nih.govnih.govwikipedia.orgresearchgate.net These pathways are responsive to extracellular stimuli such as stress and pro-inflammatory cytokines and play roles in cellular functions including survival and apoptosis. nih.govwikipedia.orgresearchgate.net Specifically, JNK and p38 MAPK are often associated with mediating neuronal apoptosis during reperfusion after an ischemic insult. nih.govnih.govresearchgate.net While oxidative stress, which Cerovive is designed to counteract, can trigger the MAPK pathway nih.gov, the available information does not provide detailed research findings explicitly demonstrating the direct interplay of Cerovive with the specific kinase activities of MAPK, JNK, or p38 MAPK in ischemia-activated pathways.

Influence on Neurovascular Unit Components

The neurovascular unit (NVU) comprises various cell types, including endothelial cells, glial cells, pericytes, and neurons, that interact to maintain brain homeostasis. researchgate.netwikipedia.orgnih.govnih.govresearchgate.net Ischemic injury can disrupt the integrity and function of the NVU. mdpi.comresearchgate.net

Attenuation of Oxygen-Glucose Deprivation-Induced Blood-Brain Barrier Permeability in Endothelial Cells

The blood-brain barrier (BBB), formed by brain microvascular endothelial cells and other NVU components, regulates the passage of substances into the brain. researchgate.netnih.govnih.gov Oxygen-glucose deprivation (OGD), an in vitro model of ischemia, can increase BBB permeability. nih.govnih.govmdpi.com In vitro studies using cultured brain endothelial cells have indicated that disufenton sodium (Cerovive) was able to protect against increased paracellular permeability induced by OGD conditions. nih.gov This suggests a potential beneficial effect of Cerovive on maintaining BBB integrity under ischemic-like conditions at the cellular level.

Cellular and Tissue Level Responses to Cerovive

Neuroprotection in Experimental Models of Ischemic Insult

Experimental models of ischemic stroke have been utilized to evaluate the neuroprotective efficacy of Cerovive. These studies have aimed to understand how the compound influences neuronal survival and preserves the structural integrity of neural tissue following an ischemic event.

Reduction of Neuronal Damage and Apoptotic Cell Death (e.g., TUNEL-positive cells)

Ischemic insult triggers a cascade of events leading to neuronal injury and death, including programmed cell death or apoptosis openaccessjournals.com. Experimental evidence suggests that Cerovive can reduce neuronal damage and the incidence of apoptotic cell death in models of cerebral ischemia scispace.com. Assays such as the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay are commonly used to identify apoptotic cells by detecting DNA fragmentation nih.govejh.itresearchgate.net. Studies have indicated a reduction in the number of TUNEL-positive cells following treatment with agents like Disufenton (B1238718) sodium in experimental stroke models, suggesting an anti-apoptotic effect scispace.comresearchgate.net.

Role in Inflammatory Responses in Central Nervous System Injury

Inflammation is a significant component of the secondary injury cascade following central nervous system (CNS) injury, including ischemic stroke nih.govahajournals.orgfrontiersin.org. This inflammatory response involves the infiltration of peripheral immune cells and the activation of resident immune cells like microglia and macrophages nih.govarizona.edunih.gov.

Reduction of Neutrophil Infiltration

Neutrophils are among the first immune cells to infiltrate the injured brain tissue after ischemia-reperfusion nih.gov. Their accumulation can contribute to tissue damage through the release of proteases and reactive oxygen species nih.govnih.gov. Some research suggests that Cerovive may play a role in reducing neutrophil infiltration into the affected area following CNS injury sec.govahajournals.org. Studies in other contexts have shown that reducing neutrophil infiltration can protect against reperfusion injury nih.gov.

Modulation of Microglial and Macrophage Activation in Neuroinflammation

Microglia, the resident macrophages of the CNS, become activated in response to injury and contribute to neuroinflammation nih.govaginganddisease.orgfrontiersin.org. Depending on their activation state (e.g., M1 pro-inflammatory or M2 anti-inflammatory), microglia and infiltrating macrophages can either exacerbate damage or promote repair aginganddisease.orgfrontiersin.org. Cerovive's potential to modulate the activation state and function of microglia and macrophages in the context of neuroinflammation following ischemic insult has been a subject of investigation nih.govnih.govmdpi.com. Modulating microglial activation is considered a potential therapeutic strategy in stroke aginganddisease.orgfrontiersin.org.

Impact on Cellular Homeostasis and Bioenergetics

Cellular homeostasis and bioenergetics are severely disrupted during ischemic insult and subsequent reperfusion researchgate.netnumberanalytics.com. The lack of oxygen and glucose impairs mitochondrial function, leading to ATP depletion and accumulation of reactive oxygen species, which further compromise cellular processes and can trigger cell death pathways researchgate.netmdpi.comnih.govfrontiersin.org. As a free radical trapping agent, Cerovive is thought to exert its protective effects, in part, by counteracting the oxidative stress that contributes to this disruption sec.govfrontiersin.org. Maintaining cellular homeostasis and restoring bioenergetic balance are critical for cell survival and tissue recovery after ischemia researchgate.netnumberanalytics.com.

Amelioration of Intracellular Calcium Overload and Excitotoxicity

Excitotoxicity is a significant mechanism of neuronal damage, particularly in conditions like cerebral ischemia. It is characterized by excessive activation of excitatory amino acid receptors, primarily glutamate (B1630785) receptors, leading to a substantial influx of ions, including calcium, into the cell wikipedia.orgiiab.mejkchemical.com. This excessive intracellular calcium accumulation, referred to as calcium overload, is highly neurotoxic. It can trigger the activation of various intracellular enzymes that degrade proteins, membranes, and nucleic acids, ultimately leading to cell death wikipedia.orgiiab.me. Furthermore, excessive calcium influx contributes to the generation of reactive oxygen species (ROS), which are a major component of oxidative stress uni-freiburg.deiiab.mejkchemical.com.

Cerovive's primary mechanism involves trapping free radicals wikipedia.orguni-freiburg.deiiab.mejkchemical.com. By scavenging these reactive species, Cerovive is thought to reduce the oxidative damage that is a downstream consequence of the excitotoxic cascade and intracellular calcium overload uni-freiburg.deiiab.mejkchemical.com. While excitotoxicity and calcium overload initiate a series of damaging events, including free radical generation, Cerovive's action as a free radical scavenger may help to ameliorate the subsequent oxidative injury, thereby indirectly mitigating some of the deleterious effects associated with these processes. Strategies aimed at directly blocking glutamate receptors or calcium channels have also been explored to counteract excitotoxicity and calcium overload wikipedia.org, and Cerovive has been discussed in the context of neuroprotective agents targeting these injury pathways, although its specific role is identified as free radical trapping rather than direct modulation of calcium influx or glutamate receptor activity wikipedia.org.

Potential Influence on ATP Synthesis and NAD+ Metabolism in Energy Deprivation

Energy deprivation, such as that occurring during cerebral ischemia, leads to a critical reduction in cellular energy stores, primarily in the form of adenosine (B11128) triphosphate (ATP) iiab.me. This depletion of ATP impairs the function of energy-dependent ion pumps located in the cell membrane, including the sodium-potassium pump (Na+/K+-ATPase) and calcium pumps (Ca2+-ATPase) iiab.me. The failure of these pumps disrupts the normal ionic gradients across the cell membrane, contributing to depolarization and an uncontrolled influx of ions, including calcium iiab.me. This link highlights how energy deprivation exacerbates intracellular calcium dysregulation.

Nicotinamide adenine (B156593) dinucleotide (NAD+) plays a crucial role as a coenzyme in cellular energy metabolism, participating in redox reactions essential for ATP synthesis through processes like glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Depleted NAD+ levels can lead to inadequate ATP production.

Preclinical Methodologies for Investigating Cerovive

In Vitro Experimental Paradigms for Mechanistic Elucidation

In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms of a neuroprotective compound, providing a controlled environment to study its direct effects on brain cells.

To mimic the ischemic conditions of a stroke at the cellular level, researchers utilize the oxygen-glucose deprivation (OGD) model. This paradigm involves culturing primary neurons or brain endothelial cells in a medium devoid of oxygen and glucose for a specific duration, followed by a period of reoxygenation to simulate reperfusion. nih.gov This process is known to induce cell injury and death, mirroring the damage seen in the ischemic core and penumbra. mdpi.com

In the context of investigating neuroprotective agents like Cerovive, the OGD model serves to assess the compound's ability to preserve cell viability and function under ischemic stress. Following OGD, neuronal cultures typically exhibit significant cell death, while brain endothelial cell monolayers show increased permeability and disruption of tight junctions, compromising the integrity of the blood-brain barrier. nih.gov The introduction of a therapeutic agent into this system allows for the quantification of its protective effects against these pathological changes.

Ischemic injury triggers a cascade of intracellular signaling pathways that contribute to neuronal damage, including inflammatory and apoptotic pathways. Key pathways implicated in post-stroke neuronal cell death include the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. scienceopen.com

Cell-based assays are employed to determine if a neuroprotective compound can modulate these critical pathways. Methodologies such as reporter gene assays can be used to measure the activation of transcription factors like NF-κB. Furthermore, techniques like Western blotting can detect the phosphorylation status of key proteins within the MAPK pathway, providing insight into its activation state. Gene expression analysis, through methods like quantitative polymerase chain reaction (qPCR) or microarray analysis, can reveal changes in the transcription of genes involved in inflammation and apoptosis. semanticscholar.org Nitrone compounds, the class to which Cerovive belongs, are known to suppress oxidatively sensitive enzyme systems and cytokines regulated by NF-κB. researchgate.net

A primary mechanism of damage in ischemic stroke is oxidative stress, caused by the excessive production of free radicals. nih.gov Cerovive (NXY-059) is characterized as a nitrone-based, free radical trapping agent. researchgate.netnih.gov Its antioxidant capacity can be quantified using a variety of in vitro assays that measure its ability to scavenge free radicals.

Commonly used methods include the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging assay, which is a simple and rapid spectrophotometric test. mdpi.com Other assays assess the scavenging of specific reactive oxygen species. For instance, Cerovive's ability to scavenge hydroxyl radicals (•OH) has been quantified, with one study reporting a half-maximal inhibitory concentration (IC50) value, as detailed in the table below. researchgate.net

Assay TypeTarget RadicalCompoundFinding (IC50)
Hydroxyl Radical Scavenging Bioassay•OHCerovive (NXY-059)1.826 mM

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. Its integrity is often compromised during a stroke. nih.gov In vitro BBB models are used to study the permeability of compounds into the brain and to assess the effects of ischemia on the barrier itself. These models typically consist of a co-culture of brain capillary endothelial cells and astrocytes grown on a semipermeable membrane in a Transwell apparatus, which separates a luminal (blood side) from an abluminal (brain side) compartment. dovepress.comresearchgate.net

Studies using such a model have investigated the permeability of Cerovive under normal, hypoxic, and ischemic conditions. Research indicates that under normal physiological (normoxic) conditions, the permeability of Cerovive across the in vitro BBB is low. However, during prolonged periods of ischemia, which lead to a breakdown in the barrier's integrity, the permeability of Cerovive significantly increases.

Experimental ConditionDurationFold Increase in Cerovive (NXY-059) Permeability
Hypoxia9 hours3.5x
Ischemia6 hours5.0x
Ischemia9 hours>10.0x

In Vivo Animal Models of Neurological Injury

The most widely used animal model to simulate human ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rodents. nih.gov This surgical procedure involves the insertion of a filament to block the middle cerebral artery, a vessel commonly affected in human stroke, leading to a focal ischemic insult in the brain.

Two primary variations of this model are used to test neuroprotective agents:

Transient MCAO (tMCAO): The filament is withdrawn after a specific period (e.g., 2 hours), allowing for reperfusion of the blood supply. This model mimics strokes where the blockage is resolved, such as after thrombolytic therapy.

Permanent MCAO (pMCAO): The filament is left in place, causing a permanent blockage. This models strokes where reperfusion does not occur.

Cerovive has demonstrated efficacy in reducing the volume of brain damage (infarct volume) in both tMCAO and pMCAO rat models. nih.govnih.govnih.gov Treatment has been shown to be effective in a dose-dependent manner and has shown a clinically relevant therapeutic window, providing significant protection even when administered hours after the ischemic event. nih.gov

Stroke ModelCompoundKey FindingReference
Transient MCAO (2-hour occlusion)Cerovive (NXY-059)Mean 59% decrease in infarct volume. nih.gov
Permanent MCAOCerovive (NXY-059)Up to 63% reduction in cortical infarct. nih.gov
Permanent MCAO (treatment at 4h post-occlusion)Cerovive (NXY-059)44% protection in cortex. nih.gov
Permanent MCAO (24h survival)Cerovive (NXY-059)Infarct reduced from 22.6% to 14.5% of contralateral hemisphere. nih.gov

Experimental Models of Intracerebral Hemorrhage in Rodents

Preclinical investigations into the therapeutic potential of neuroprotective agents for intracerebral hemorrhage (ICH) have predominantly utilized rodent models. Two primary paradigms have been established to simulate the pathological events of ICH: the collagenase-induced hemorrhage model and the autologous blood injection model. researchgate.netnih.gov

The collagenase injection model involves the stereotactic administration of bacterial collagenase into the brain parenchyma, typically the striatum. nih.gov This enzyme disrupts the integrity of the basal lamina of cerebral blood vessels, leading to vascular rupture and subsequent hemorrhage. ahajournals.org This model is considered to mimic the spontaneous nature of hypertensive ICH and allows for a well-controlled extent of hemorrhage. nih.govahajournals.org A key feature of this model is the ongoing bleeding that can be influenced by therapeutic interventions. nih.gov

The autologous blood injection model provides a more direct simulation of hematoma formation. nih.gov In this model, a predetermined volume of the animal's own blood is collected and then stereotactically injected into a specific brain region, such as the basal ganglia. nih.govnih.gov This method offers precise control over the initial hematoma volume and location, creating a model of a single, non-expanding bleed. nih.govnih.gov It is particularly advantageous for studying the mechanical effects of the hematoma and the subsequent inflammatory and neurotoxic cascades in the absence of exogenous proteins like collagenase. nih.gov

While both models are widely used, they present different pathological timelines and features. For instance, the collagenase model may result in a greater breakdown of the blood-brain barrier and more extensive tissue damage compared to the blood infusion model with a similar initial hematoma volume. ahajournals.org The choice of model is therefore critical and depends on the specific research question being addressed in the preclinical evaluation of compounds like Cerovive.

Application in Non-human Primate Models of Cerebral Ischemia

To bridge the translational gap between rodent studies and human clinical trials, Cerovive (NXY-059) was evaluated in non-human primate models of cerebral ischemia. ahajournals.orgclinicaltrialsarena.com These models are considered to have greater anatomical and physiological similarity to the human brain, which is crucial for predicting clinical efficacy. nih.gov The preclinical development of Cerovive notably adhered to the Stroke Therapy Academic Industry Roundtable (STAIR) recommendations, which include testing in non-human primate models. ahajournals.org

A key study utilized a permanent middle cerebral artery occlusion (pMCAO) model in marmosets. ahajournals.orgnih.gov In this model, the middle cerebral artery is permanently blocked, leading to a reproducible ischemic injury that mimics aspects of human stroke. nih.gov The study was designed to assess the efficacy of Cerovive when administered at a clinically relevant time point of 4 hours after the onset of ischemia. ahajournals.orgnih.gov

The experimental protocol involved training the marmosets on a variety of neurological tests before surgery to establish baseline performance. ahajournals.orgnih.gov These tests assessed general neurological function, motor ability, and spatial awareness. nih.gov Following pMCAO, the animals received either Cerovive or a saline placebo. ahajournals.orgnih.gov The outcomes were evaluated at 3 and 10 weeks post-surgery through behavioral assessments and histological analysis to determine the infarct size. nih.gov

Table 1: Efficacy of Cerovive in a Primate Model of Permanent Middle Cerebral Artery Occlusion

Outcome Measure Saline-Treated Group Cerovive-Treated Group Percentage Improvement with Cerovive
Overall Infarct Size (mm³) 324 ± 46 234 ± 30 28% reduction
Motor Impairment Present at 3 and 10 weeks Ameliorated at 3 and 10 weeks Significant improvement in contralesional arm use
Spatial Neglect Debilitating at 3 weeks, residual signs at 10 weeks Substantially attenuated at 3 weeks, no deficit at 10 weeks Significant attenuation

Methodological Rigor in Preclinical Study Design

The preclinical evaluation of Cerovive was conducted with consideration for methodological rigor, aligning with guidelines such as those proposed by the Stroke Therapy Academic Industry Roundtable (STAIR). ahajournals.org These guidelines emphasize the importance of robust study design to enhance the predictive value of preclinical research. However, a meta-analysis of the preclinical studies of Cerovive (NXY-059) highlighted variability in the implementation of key quality safeguards. nih.govahajournals.org

Physiological Monitoring and Temperature Control: Maintaining normal physiological parameters is critical in experimental stroke models, as fluctuations in factors like body temperature can significantly influence outcomes. While not always explicitly detailed in all publications, standard practice in well-conducted preclinical stroke research involves continuous monitoring and maintenance of core body temperature.

Randomized and Blinded Experimental Approaches: To minimize bias, preclinical studies should ideally employ randomization to allocate animals to treatment groups and blinding of both the surgeon performing the procedure and the assessor evaluating the outcomes. nih.gov In the preclinical studies of Cerovive, the use of these measures was inconsistent. A meta-analysis reported that randomization was used in 40% of the studies, blinding of the surgeon in 53%, and blinding of the outcome assessor in 67%. nih.gov It was noted that studies that did not report these quality measures tended to show a higher estimate of the drug's efficacy. ahajournals.org

Multi-laboratory Validation: The STAIR criteria recommend that the efficacy of a potential neuroprotective agent be demonstrated in more than one laboratory to ensure the robustness and reproducibility of the findings. The preclinical data for Cerovive were generated across several different laboratories. nih.gov

Sex Consideration: The inclusion of both male and female animals in preclinical research is crucial for determining if the therapeutic effect is sex-dependent. The preclinical development of Cerovive was noted to have been conducted in male animals, which is a limitation in the broader applicability of the findings. nih.gov

Quantitative and Qualitative Assessment Parameters in Preclinical Studies

Histopathological Outcome Measures

A primary endpoint in the preclinical assessment of Cerovive's neuroprotective effects was the quantification of brain damage through histopathological analysis. ahajournals.orgnih.gov This involved the determination of infarct volume, which provides a direct measure of the extent of tissue death resulting from ischemia.

Infarct Volume Determination: Following the experimental period, the brains of the animals were processed for histological staining. morelife.org Techniques such as staining with solochrome cyanine and cresyl violet were employed to clearly delineate the infarcted tissue from healthy brain tissue. morelife.org The volume of the infarct was then calculated from serial brain sections.

Quantification of Brain Damage: Beyond total infarct volume, histopathological analysis also allowed for the assessment of protection in different brain regions. In the primate studies, Cerovive was shown to provide protection to the cortex, white matter, and subcortical structures. ahajournals.orgnih.gov This detailed analysis helps in understanding the scope of the neuroprotective effect of the compound.

Neurobehavioral Deficit Scoring and Functional Recovery Assessment

In addition to histological outcomes, the preclinical evaluation of Cerovive included comprehensive assessments of neurological function and behavioral deficits. ahajournals.orgnih.gov These functional assessments are critical for determining if a reduction in infarct volume translates to a meaningful improvement in an animal's functional abilities.

A variety of neurological tests were employed, particularly in the non-human primate models, to assess general neurological function, motor ability, and spatial awareness. ahajournals.orgnih.gov These tests were conducted at baseline before the ischemic insult and then at various time points post-occlusion to track the progression of deficits and any recovery. nih.gov

Motor Function Assessment: Motor deficits were a key outcome measure. In the primate model of permanent middle cerebral artery occlusion, the ability of the animals to use their stroke-affected (contralesional) arm was evaluated. ahajournals.orgnih.gov Monkeys treated with Cerovive demonstrated a significant improvement in their ability to use their hemiparetic arm at both 3 and 10 weeks post-surgery compared to the saline-treated controls. nih.govmorelife.org This indicates that Cerovive treatment ameliorated the long-term motor impairment caused by the stroke. ahajournals.orgnih.gov

Spatial Neglect Assessment: Spatial neglect, a debilitating consequence of stroke where the individual has difficulty attending to one side of their environment, was also assessed. nih.govmorelife.org In the primate model, saline-treated animals exhibited a pronounced spatial neglect at 3 weeks, with some residual signs still present at 10 weeks. ahajournals.orgnih.gov In contrast, Cerovive treatment substantially attenuated this neglect at 3 weeks, and by 10 weeks, no deficit was observable. ahajournals.orgnih.gov

In Vivo Assessment of Blood-Brain Barrier Penetration and Distribution

The ability of a neuroprotective agent to cross the blood-brain barrier (BBB) and reach its target in the central nervous system is a critical factor for its efficacy. The physicochemical properties of Cerovive (NXY-059) indicate that it is a polar and nonlipophilic molecule, which suggests that it would cross the BBB only to a limited extent. nih.govahajournals.org

In vivo studies were conducted to determine the plasma concentrations of Cerovive that could be achieved and to infer its potential to penetrate the brain. In a primate model of stroke, a 24-hour infusion of Cerovive resulted in an unbound plasma concentration of 200±9 micromol/L. nih.gov This concentration was noted to be well-tolerated in stroke patients and was considered to be within the neuroprotective range observed in preclinical models. nih.govahajournals.org

However, direct in vivo assessments of brain tissue concentration following systemic administration have been a point of discussion. The inherent properties of Cerovive as a polar molecule would suggest low penetration into the brain parenchyma. nih.govahajournals.org Any neuroprotective activity of such a compound might be confined to the intravascular compartment. nih.gov

Theoretical and Conceptual Frameworks in Cerovive Research

The Oxidative Stress Hypothesis in Ischemic Neuropathology

A central tenet in the study of ischemic brain injury is the oxidative stress hypothesis, which posits that a significant portion of the damage following a stroke is mediated by the overproduction of reactive oxygen species (ROS). epa.govresearchgate.netbohrium.com This imbalance between the production of ROS and the brain's ability to detoxify these reactive intermediates leads to widespread cellular damage. termedia.pl The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses. termedia.pl

Following the interruption of blood flow in an ischemic stroke, a cascade of events is initiated that leads to a surge in ROS production. epa.govbohrium.com These highly reactive molecules, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are generated from various sources. mdpi.com Key enzymatic sources implicated in post-ischemic ROS production include mitochondria, NADPH oxidase (NOX), xanthine (B1682287) oxidase, and uncoupled nitric oxide synthase (NOS). nih.govkarger.com

The restoration of blood flow and oxygen to the ischemic tissue, known as reperfusion, paradoxically exacerbates oxidative stress in a phenomenon termed ischemia-reperfusion injury. epa.govmdpi.com This secondary burst of ROS generation overwhelms the brain's antioxidant capacity, leading to extensive damage to cellular components. epa.govbohrium.com ROS can inflict damage on lipids, proteins, and nucleic acids, leading to lipid peroxidation, protein aggregation, enzyme inactivation, and DNA damage, ultimately contributing to neuronal death through apoptosis and necrosis. epa.govmdpi.com

Key Sources of Reactive Oxygen Species in Ischemic Stroke

Source Primary ROS Produced Role in Ischemic Injury
Mitochondrial Electron Transport Chain Superoxide anion (O₂⁻) Electron leakage during disrupted oxidative phosphorylation. ahajournals.org
NADPH Oxidase (NOX) Superoxide anion (O₂⁻) Activated by inflammatory signals and contributes to vascular and neuronal damage. termedia.plkarger.com
Xanthine Oxidase Superoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂) Activated during ischemia-reperfusion, contributing to the burst of ROS upon reoxygenation. termedia.plnih.gov

| Uncoupled Nitric Oxide Synthase (NOS) | Superoxide anion (O₂⁻) | Under conditions of substrate or cofactor depletion, NOS produces superoxide instead of nitric oxide. nih.gov |

Cerovive, a nitrone-based compound, was developed as a free radical trapping agent. bioworld.comnih.gov Its mechanism of action is centered on its ability to scavenge and neutralize harmful free radicals, thereby mitigating the damaging effects of oxidative stress. researchgate.net As a spin-trapping agent, NXY-059 was designed to react with and stabilize highly reactive free radicals, converting them into more stable, less harmful products.

Preclinical studies in various animal models of ischemic stroke demonstrated that Cerovive could reduce infarct volume and improve neurological outcomes. nih.govresearchgate.net These promising early results provided a strong proof-of-concept for the oxidative stress hypothesis and suggested that targeting ROS with radical scavengers was a viable neuroprotective strategy. researchgate.net However, despite its preclinical success, the journey of Cerovive highlighted the significant challenges in translating such therapies to clinical practice. nih.gov

Neuroprotection within the Context of Multimolecular Injury Cascades

The pathophysiology of ischemic stroke is not limited to a single mechanism but involves a complex and interconnected series of damaging events known as the ischemic cascade. nih.govwikipedia.org This multifaceted nature of stroke pathology has led to the understanding that effective neuroprotection may require strategies that address multiple injury pathways.

The initial ischemic event triggers a domino effect of detrimental processes. wikipedia.org These include excitotoxicity, driven by the excessive release of the neurotransmitter glutamate (B1630785), which leads to an influx of calcium into neurons and subsequent activation of damaging enzymes. wikipedia.orgnih.gov This is closely intertwined with oxidative stress, as excitotoxicity promotes ROS production, and ROS, in turn, can exacerbate excitotoxic damage. termedia.pl

Other critical components of the ischemic cascade include:

Inflammation: The ischemic brain tissue elicits a robust inflammatory response, involving the activation of resident microglia and the infiltration of peripheral immune cells, which can contribute to secondary injury. nih.govnih.gov

Apoptosis: Programmed cell death is a significant contributor to neuronal loss in the penumbra, the area of moderately ischemic tissue surrounding the core infarct. nih.govresearchgate.net

Blood-Brain Barrier (BBB) Disruption: Ischemia can compromise the integrity of the BBB, leading to vasogenic edema and hemorrhagic transformation. nih.gov

Mitochondrial Dysfunction: Ischemia severely impairs mitochondrial function, leading to energy failure and the release of pro-apoptotic factors. mdpi.com

Key Interacting Pathways in the Ischemic Cascade

Pathway Key Features Interplay with Other Pathways
Excitotoxicity Excessive glutamate release, overactivation of NMDA and AMPA receptors, intracellular calcium overload. wikipedia.orgexplorationpub.com Triggers oxidative stress and mitochondrial dysfunction. termedia.pl
Oxidative Stress Overproduction of ROS, lipid peroxidation, protein and DNA damage. epa.gov Exacerbated by excitotoxicity and reperfusion; contributes to inflammation and apoptosis. termedia.plnih.gov
Inflammation Microglial activation, leukocyte infiltration, cytokine release. nih.govnih.gov Can be triggered by cell death and ROS; contributes to BBB breakdown and further neuronal injury. nih.gov

| Apoptosis | Activation of caspases, release of cytochrome c from mitochondria. nih.govresearchgate.net | Initiated by oxidative stress, calcium overload, and inflammatory signals. |

The recognition that ischemic injury results from a complex interplay of multiple pathological mechanisms provides a strong theoretical basis for the development of multi-targeted neuroprotective strategies. mdpi.comnih.gov The failure of single-target agents in clinical trials has reinforced the idea that inhibiting a single pathway may be insufficient to halt the progression of ischemic damage. mdpi.com

A multi-target approach aims to simultaneously intervene at different points in the ischemic cascade. mdpi.com This could involve a single drug with pleiotropic effects or a combination of drugs that target different mechanisms, such as excitotoxicity, oxidative stress, and inflammation. nih.govmdpi.com The rationale is that a synergistic effect could be achieved by blocking multiple downstream consequences of ischemia, potentially leading to more robust neuroprotection. iscb.org

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for evaluating Cerovive’s neuroprotective effects in rodent models of ischemic stroke?

  • Methodological Answer : Use transient focal cerebral ischemia models (e.g., middle cerebral artery occlusion) with intravenous administration of Cerovive at 0.3–30 mg/kg dissolved in saline. Measure outcomes via infarct volume analysis (TTC staining) and neurological deficit scores at 24–72 hours post-treatment. Ensure blinding and randomization to reduce bias .
  • Key Considerations : Adhere to ARRIVE 2.0 guidelines for reporting, including detailed descriptions of animal acclimatization, sample size justification, and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. How should researchers address variability in Cerovive’s pharmacokinetic properties across preclinical studies?

  • Methodological Answer : Conduct dose-response studies with plasma concentration monitoring using HPLC or LC-MS. Compare bioavailability across species (e.g., rats vs. primates) and adjust dosing intervals to account for Cerovive’s short half-life (~6–8 hours). Include negative controls (saline) and positive controls (e.g., tissue plasminogen activator) .

Q. What in vitro models are validated for studying Cerovive’s radical-trapping mechanism?

  • Methodological Answer : Use neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons) exposed to oxidative stress (e.g., H2O2 or glutamate). Apply Cerovive at 10–100 µM concentrations for 24 hours. Quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFDA) and validate with electron paramagnetic resonance (EPR) to confirm nitrone-radical adduct formation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between Cerovive’s preclinical success and clinical trial failures?

  • Methodological Answer : Critically evaluate preclinical biases, such as inadequate blinding or non-standardized outcome measures. Replicate phase III trial conditions (e.g., SAINT I/II trials) in animal models by delaying treatment initiation (>4 hours post-stroke) and using functional endpoints (e.g., modified Rankin Scale). Perform meta-analyses of existing data to identify confounding factors (e.g., blood-brain barrier permeability limitations) .
  • Data Contradiction Analysis : Cross-reference preclinical studies using systematic review tools (e.g., PRISMA) and databases like MEDLINE/Embase to assess publication bias or selective outcome reporting .

Q. What statistical strategies are recommended for analyzing Cerovive’s dose-dependent effects in heterogeneous stroke models?

  • Methodological Answer : Use mixed-effects models to account for variability in lesion size and animal weight. Apply Bayesian hierarchical modeling to pool data from multiple studies while adjusting for covariates (e.g., age, comorbidities). Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Q. Are there alternative mechanisms of action for Cerovive beyond radical scavenging, and how can they be investigated?

  • Methodological Answer : Explore anti-inflammatory pathways via cytokine profiling (e.g., IL-6, TNF-α) in Cerovive-treated microglia cultures. Use RNA sequencing to identify differentially expressed genes in ischemic penumbra tissue. Validate findings with knockout models (e.g., Nrf2-deficient mice) to dissect mechanism-specific effects .

Q. How can researchers optimize Cerovive’s formulation to improve blood-brain barrier penetration in translational studies?

  • Methodological Answer : Develop nanoparticle-encapsulated Cerovive using PLGA or lipid-based carriers. Assess permeability via in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and in vivo using MRI with gadolinium tracers. Compare pharmacokinetic profiles to unmodified Cerovive .

Methodological Resources

  • Literature Search Strategy : Use databases like Web of Science, PubMed, and Cochrane Central with keywords: “NXY-059” OR “Cerovive” AND (“neuroprotection” OR “ischemic stroke” OR “nitrone”). Apply filters for study type (e.g., in vivo, clinical trial) and publication date (post-2010) .
  • Data Reprodubility : Follow protocols from the Beilstein Journal of Organic Chemistry for experimental replication, including detailed Supplementary Materials with raw datasets and analysis code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.